An In-Depth Technical Guide to 4-Ethyl-3-methyl-1H-pyrazole: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 4-Ethyl-3-methyl-1H-pyrazole: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-3-methyl-1H-pyrazole, a substituted pyrazole of interest in medicinal and synthetic chemistry. While not extensively documented in public literature, its chemical characteristics and reactivity can be largely understood through the well-established principles of pyrazole chemistry. This document delineates its molecular structure, proposes a robust synthetic pathway based on the Knorr pyrazole synthesis, and explores its potential chemical reactivity and applications in drug discovery. The content herein is synthesized from established knowledge of pyrazole derivatives and is intended to serve as a foundational resource for researchers working with this and related molecular scaffolds.
Molecular and Structural Characteristics
4-Ethyl-3-methyl-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the C3 position and an ethyl group at the C4 position. The pyrazole ring is a π-excessive system, which influences its chemical reactivity.
Table 1: Predicted Molecular Identifiers and Properties
| Identifier | Value |
| IUPAC Name | 4-Ethyl-3-methyl-1H-pyrazole |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| Canonical SMILES | CCC1=C(C)NN=C1 |
| InChI | InChI=1S/C6H10N2/c1-3-6-5(2)7-8-4-6/h4H,3H2,1-2H3,(H,7,8) |
| InChIKey | (Predicted) |
| CAS Number | Not assigned |
Note: The SMILES and InChI were generated based on the IUPAC name. The InChIKey and CAS Number are not available in public databases as of the time of this writing.
The presence of the N-H proton allows for tautomerism, although for 3,4-disubstituted pyrazoles, the tautomeric forms are identical. The pyrazole ring is planar, and the alkyl substituents will have preferred conformations to minimize steric strain.
Synthesis and Mechanistic Pathways
The most logical and well-established method for the synthesis of 3,4-disubstituted pyrazoles like 4-Ethyl-3-methyl-1H-pyrazole is the Knorr pyrazole synthesis .[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2][3]
For the synthesis of 4-Ethyl-3-methyl-1H-pyrazole, the required 1,3-dicarbonyl precursor is 3-methyl-2,4-hexanedione . The reaction proceeds via a cyclocondensation mechanism.
Caption: Knorr pyrazole synthesis workflow for 4-Ethyl-3-methyl-1H-pyrazole.
Mechanistic Insight
The Knorr synthesis is typically acid-catalyzed. The mechanism involves the initial formation of a hydrazone by the reaction of one of the carbonyl groups with hydrazine. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-diketones can sometimes lead to a mixture of products, but for the synthesis of 4-Ethyl-3-methyl-1H-pyrazole from 3-methyl-2,4-hexanedione, only one product is possible.
Detailed Experimental Protocol (Proposed)
Synthesis of 4-Ethyl-3-methyl-1H-pyrazole from 3-Methyl-2,4-hexanedione and Hydrazine Hydrate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2,4-hexanedione (1.0 eq) and ethanol (5 mL/mmol of diketone).
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.1 eq) to the solution.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic and Crystallographic Analysis
As no experimental spectroscopic or crystallographic data for 4-Ethyl-3-methyl-1H-pyrazole are readily available, this section provides predicted data to aid in its characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the ethyl group, and the methyl group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| N-H | Broad singlet | 1H | ~12-13 |
| C5-H | Singlet | 1H | ~7.5 |
| -CH₂- (Ethyl) | Quartet | 2H | ~2.5 |
| -CH₃ (Ethyl) | Triplet | 3H | ~1.2 |
| -CH₃ (Methyl) | Singlet | 3H | ~2.2 |
Note: Predictions are based on typical chemical shifts for similar pyrazole derivatives. The N-H proton is often broad and may exchange with D₂O.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C3 | ~148 |
| C4 | ~115 |
| C5 | ~133 |
| -CH₂- (Ethyl) | ~18 |
| -CH₃ (Ethyl) | ~14 |
| -CH₃ (Methyl) | ~11 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Ethyl-3-methyl-1H-pyrazole is expected to exhibit characteristic absorption bands:
-
N-H stretch: A broad band in the region of 3100-3300 cm⁻¹
-
C-H stretch (aromatic): A band around 3000-3100 cm⁻¹
-
C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹
-
C=N and C=C stretching: Bands in the region of 1400-1600 cm⁻¹
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 110. Fragmentation patterns would likely involve the loss of alkyl groups.
Chemical Reactivity
The reactivity of the pyrazole ring is dictated by the electronic properties of the two nitrogen atoms and the carbon atoms. The pyrazole ring is considered electron-rich and aromatic.
Caption: Key reactivity pathways for 4-Ethyl-3-methyl-1H-pyrazole.
-
Electrophilic Substitution: The C4 position in pyrazoles is generally the most susceptible to electrophilic attack due to its higher electron density.[1] However, in 4-Ethyl-3-methyl-1H-pyrazole, this position is blocked by the ethyl group. Therefore, electrophilic substitution would be less facile and would likely occur at the C5 position under forcing conditions.[4]
-
N-Functionalization: The pyridine-like nitrogen (N2) is basic and can be protonated. The pyrrole-like nitrogen (N1) can be deprotonated with a strong base to form a pyrazolate anion, which is a potent nucleophile and can readily react with various electrophiles, leading to N-alkylation or N-arylation.[4]
-
Reactions of Substituents: The alkyl groups can undergo radical reactions under specific conditions, but these are generally less common than reactions involving the pyrazole ring itself.
Applications in Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[5][6][7][8][9] Substituted pyrazoles are known to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[5][6][7]
The specific biological activity of 4-Ethyl-3-methyl-1H-pyrazole has not been reported. However, based on the activities of structurally related compounds, it could serve as a valuable building block for the synthesis of novel therapeutic agents. The ethyl and methyl groups provide lipophilicity and can engage in hydrophobic interactions within protein binding pockets. The pyrazole core can act as a scaffold for further functionalization to optimize binding to various biological targets.
For instance, many pyrazole-containing drugs are inhibitors of enzymes such as cyclooxygenase (COX) and various kinases. The 3,4-disubstitution pattern of 4-Ethyl-3-methyl-1H-pyrazole could be a starting point for the design of new selective inhibitors in these or other enzyme families.
References
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16(2), 2597-2599. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. J&K Scientific, 2026 . [Link]
-
Shaikh, R. et al. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. PubMed, 2023 . [Link]
-
Shaikh, R. et al. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. ResearchGate, 2023 . [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline, n.d. [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science, 2024 . [Link]
-
de Oliveira, C. S. et al. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 2021 . [Link]
-
Talaviya, R. et al. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 2026 . [Link]
-
Bawazir, W. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 2020 . [Link]
-
Ferreira, V. F. et al. 194 recent advances in the synthesis of new pyrazole derivatives. Universidade Federal Fluminense, n.d. [Link]
-
da Silva, J. F. M. et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, 2019 . [Link]
-
Fustero, S. et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 2023 . [Link]
-
Deng, X. & Mani, N. S. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 2009 . [Link]
-
PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark, 2015 . [Link]
-
Dömling, A. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2024 . [Link]
-
Fassi, D. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 2019 . [Link]
-
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav, 2022 . [Link]
-
Desai, N. C. et al. SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Journal of the Indian Chemical Society, 2003 . [Link]
-
Schmitt, D. C. et al. Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. The Journal of Organic Chemistry, 2022 . [Link]
-
PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem, n.d. [Link]
-
NextSDS. 4-ETHOXYMETHYL-1-ETHYL-3-METHYL-1H-PYRAZOLE — Chemical Substance Information. NextSDS, n.d. [Link]
-
NextSDS. 4-ETHYL-1-METHYL-3-NITRO-1H-PYRAZOLE — Chemical Substance Information. NextSDS, n.d. [Link]
-
IUCr Journals. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. IUCr Journals, 2014 . [Link]
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
